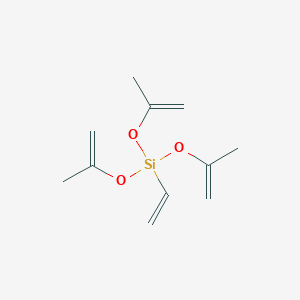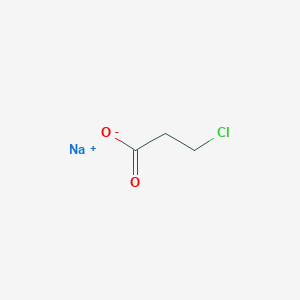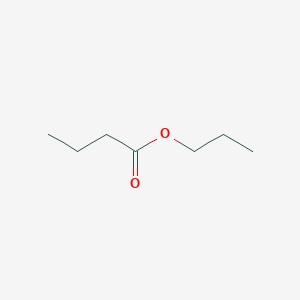
Phenylacetic-2,2-d2 acid
Overview
Description
Phenylacetic-2,2-d2 acid: is a deuterated form of phenylacetic acid, where the hydrogen atoms at the 2,2 positions are replaced with deuterium. This compound is used in various scientific research applications due to its unique isotopic properties. The presence of deuterium atoms makes it particularly useful in studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis of Benzyl Cyanide: Phenylacetic-2,2-d2 acid can be synthesized by the hydrolysis of benzyl cyanide in the presence of deuterated water (D2O) and a strong acid such as hydrochloric acid. The reaction is typically carried out at elevated temperatures to ensure complete hydrolysis.
Oxidation of Phenylacetaldehyde: Another method involves the oxidation of phenylacetaldehyde using copper (II) hydroxide in the presence of deuterated water. This method yields this compound along with copper oxide and water.
Hydrolysis of Sodium Phenylethanoate: This method involves the hydrolysis of sodium phenylethanoate in deuterated water, resulting in the formation of this compound and sodium hydroxide.
Industrial Production Methods:
Industrial production of this compound typically involves the large-scale hydrolysis of benzyl cyanide using deuterated water and hydrochloric acid. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Phenylacetic-2,2-d2 acid can undergo oxidation reactions to form various products, including phenylacetone.
Reduction: It can be reduced to form phenylethanol.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Phenylacetone.
Reduction: Phenylethanol.
Substitution: Various substituted phenylacetic acids.
Scientific Research Applications
Phenylacetic-2,2-d2 acid is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a tracer in isotopic labeling studies to track the movement and transformation of molecules in chemical reactions.
Biology: Employed in metabolic studies to understand the pathways and mechanisms of various biological processes.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenylacetic-2,2-d2 acid involves its incorporation into various chemical and biological processes due to its isotopic properties. The presence of deuterium atoms affects the rate of chemical reactions, often leading to a kinetic isotope effect. This property is exploited in studies to gain insights into reaction mechanisms and pathways.
Comparison with Similar Compounds
Phenylacetic-2,2-d2 acid can be compared with other similar compounds such as:
Phenylacetic acid: The non-deuterated form, which is widely used in organic synthesis and industrial applications.
Phenylacetic-d7 acid: Another deuterated form with seven deuterium atoms, used in more specialized isotopic labeling studies.
Phenyl-d5-acetic acid: A deuterated form with five deuterium atoms, used in similar applications as this compound but with different isotopic labeling patterns.
Uniqueness:
The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful in studies requiring precise tracking of molecular transformations. Its deuterium atoms provide a distinct advantage in understanding reaction mechanisms and pathways, making it a valuable tool in scientific research.
Properties
IUPAC Name |
2,2-dideuterio-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVXDMOQOGPHL-NCYHJHSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480051 | |
| Record name | Phenylacetic-2,2-d2 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-07-9 | |
| Record name | Phenylacetic-2,2-d2 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1076-07-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid](/img/structure/B92371.png)




